TDZD-8

概述

描述

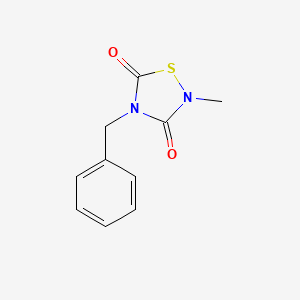

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the class of thiadiazolidines . It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) . It was being developed for the potential treatment of Alzheimer’s disease . It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, a neuroprotective agent, and an anti-inflammatory agent .

Synthesis Analysis

The synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and its derivatives has been studied . An SAR study has been carried out to examine the effect of varying the C-2 and C-4- substituents on the thiadiazolidinone ring of this compound on antileukemic activity .Molecular Structure Analysis

The molecular formula of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is C10H10N2O2S . The IUPAC name is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

The chemical reactions involving 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione are not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT, and KDR . In addition, this compound rapidly depletes free thiols and appears to disrupt membrane integrity .体内

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has been studied for its potential as an antimicrobial agent. It has been shown to inhibit the growth of several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been used in the synthesis of other compounds, such as amino acids and peptides.

体外

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has also been studied for its potential to modulate the activity of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been used to synthesize peptides, such as the cyclic peptide cyclo(L-Phe-L-Ser).

作用机制

Target of Action

TDZD-8 primarily targets Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase involved in many fundamental cellular pathways, where it interacts with more than 100 different substrates .

Mode of Action

This compound acts as a non-ATP competitive inhibitor of GSK-3β . It has been proposed that this compound binds closely to residues Arg96, Tyr216, and Lys205 of GSK-3β . The inhibitory activity of this compound is tightly connected to the aromatic ring in N4 and the methyl moiety in N2 .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects multiple biochemical pathways. It has been associated with an early activation of the extracellular signal-regulated kinase (ERK) pathway and increased expression of EGR-1 and p21 genes . A sustained activation of the ERK pathway, a concomitant phosphorylation and activation of ribosomal S6 kinase (p90RSK), and an inactivation of GSK-3β by phosphorylation at Ser 9 have also been observed .

Pharmacokinetics

It’s known that this compound is a selective inhibitor of gsk-3β with an ic50 of 2 μm . It shows less potent activities against Cdk-1/cyclin B, CK-II, PKA, and PKC, with all IC50s of >100 μM .

Result of Action

This compound has been shown to decrease proliferation and induce apoptosis of GL261 glioblastoma cells in vitro, delay tumor growth in vivo, and augment animal survival . It has also been found to inhibit the proliferation and self-renewal of glioblastoma stem cells . Moreover, this compound has been shown to have anti-inflammatory, anti-arthritic, and neuroprotective activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that the compound’s action could be contingent on NMDA receptor signaling . .

生物活性

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been used to synthesize peptides, such as the cyclic peptide cyclo(L-Phe-L-Ser).

Biochemical and Physiological Effects

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been shown to reduce inflammation, which is a key factor in many diseases. In addition, it has been shown to inhibit the growth of several bacterial species, which could be beneficial in the treatment of infections.

实验室实验的优点和局限性

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has several advantages for laboratory experiments. It is easy to synthesize, has a wide range of applications, and has been shown to have antimicrobial activity. However, it also has some limitations. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied in detail.

未来方向

The following are some potential future directions for research on 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA:

1. Further research into the mechanism of action of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA and its effects on humans.

2. Development of new synthetic methods for the synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA.

3. Investigation of the potential therapeutic applications of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA in the treatment of infections and diseases.

4. Development of new derivatives of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA with improved properties.

5. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA as a drug delivery system.

6. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA as a food preservative.

7. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA as a biocatalyst.

8. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA for environmental remediation.

9. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA in the synthesis of other compounds.

科学研究应用

神经退行性疾病

TDZD-8 在治疗神经退行性疾病方面显示出希望。 研究发现它可以抑制各种神经退行性疾病模型中聚集介导的病理 . 具体而言,this compound 类似物 PNR886 和 PNR962 被发现能显著减少病理性聚集的人类细胞培养模型中的阿尔茨海默病样 tau 和淀粉样蛋白聚集体 .

延长寿命

除了其在治疗神经退行性疾病方面的潜力外,this compound 还被发现可以延长秀丽隐杆线虫的寿命,延长 15-30% . 这使得 this compound 成为最有效的寿命延长药物之一 .

肾脏缺血/再灌注损伤

This compound 被发现可以通过激活肾脏缺血再灌注损伤下的自噬来防止水通道蛋白-1 表达的降低 . 这表明 this compound 可能成为治疗由肾脏缺血/再灌注引起的急性肾损伤 (AKI) 的潜在药物 .

白血病

This compound 在各种人类原发性白血病细胞中显示出抗白血病活性。 这可能是由于它抑制 PKC 和 FLT3 .

阿尔茨海默病

This compound 已用于治疗阿尔茨海默病。 研究发现它可以降低死亡率,降低活性 GSK3β 与非活性 GSK3β 的比例,并恢复 PP2A 活性 .

嗅球功能

安全和危害

属性

IUPAC Name |

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSJDASOXWCHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399590 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327036-89-5 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)